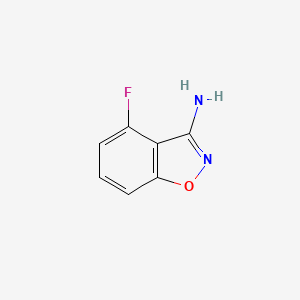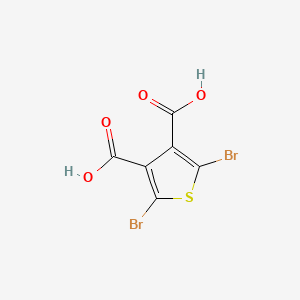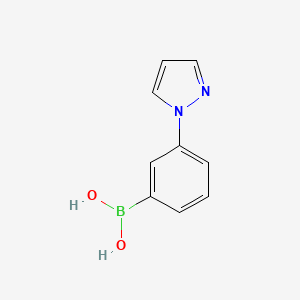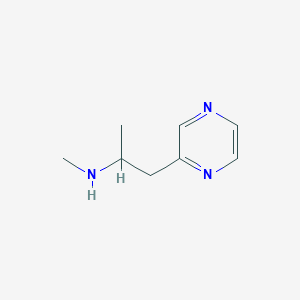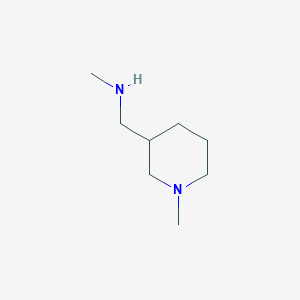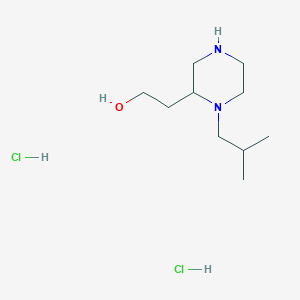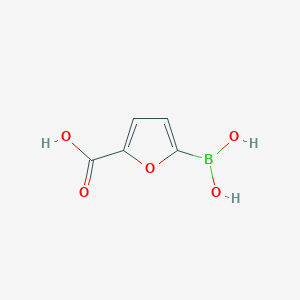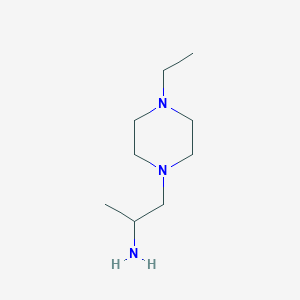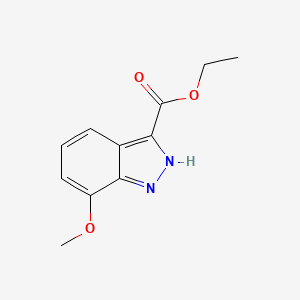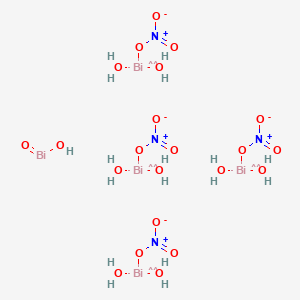![molecular formula C14H11F2N B1367859 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine](/img/structure/B1367859.png)
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine is an organic compound with the molecular formula C13H9F2N It is a derivative of benzylamine, where both the benzylidene and benzylamine groups are substituted with fluorine atoms at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 4-fluoroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-fluorobenzyl)-4-fluoroaniline.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzylidene or benzylamine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems and molecular interactions.
Medicine: Research into its potential pharmacological properties, such as anti-tumor or anti-inflammatory effects, is ongoing.
Mécanisme D'action
The mechanism by which 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, potentially affecting its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluorobenzylidene)-4-nitroaniline: This compound has a nitro group instead of a second fluorine atom, which can significantly alter its chemical and biological properties.
N-(4-Methoxybenzylidene)-4-methoxyaniline: The methoxy groups provide different electronic and steric effects compared to fluorine, leading to variations in reactivity and applications.
N-Benzylidenebenzylamine: Lacks fluorine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine’s uniqueness lies in its dual fluorine substitution, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable compound for studying the effects of fluorine in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C14H11F2N |
|---|---|
Poids moléculaire |
231.24 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine |
InChI |
InChI=1S/C14H11F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-9H,10H2 |
Clé InChI |
YNNYYCRUUQDOME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





